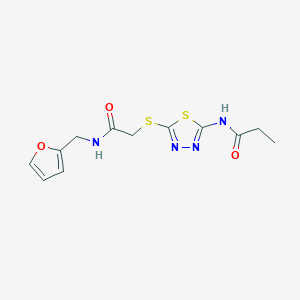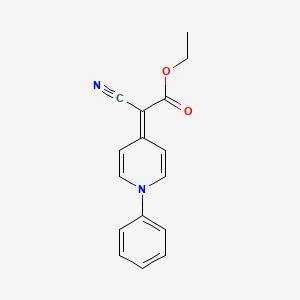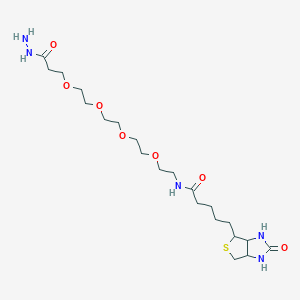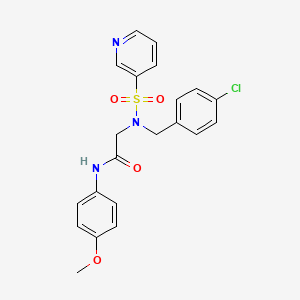![molecular formula C20H21NO4S B2436003 1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448052-36-5](/img/structure/B2436003.png)
1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a pyrrolidinone ring, and a sulfonyl group is attached to a dimethylphenyl moiety. The spirocyclic nature of this compound imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzenesulfonyl chloride with a suitable chroman derivative under basic conditions. This is followed by cyclization with a pyrrolidinone precursor. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the employment of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the core scaffold.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar nitrogen-containing rings but lack the sulfonyl and chroman moieties.
Uniqueness: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirocyclic structure with a sulfonyl group and a chroman ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1'-(3,4-dimethylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-7-8-16(11-15(14)2)26(23,24)21-10-9-20(13-21)12-18(22)17-5-3-4-6-19(17)25-20/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGUUELGCNNIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)


![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2435924.png)
![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)



![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)



![methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B2435942.png)
